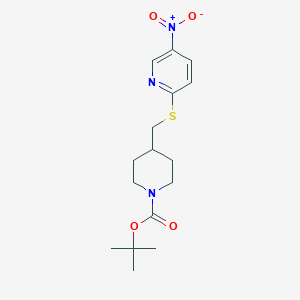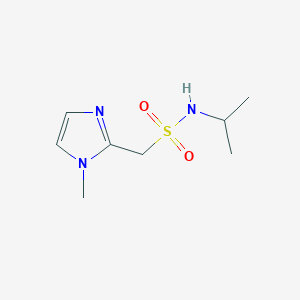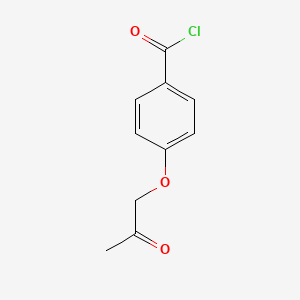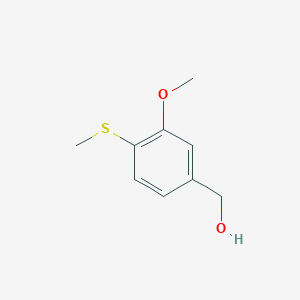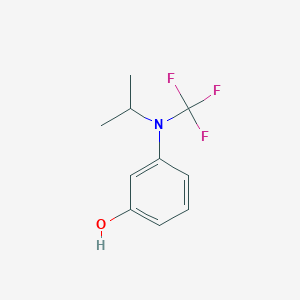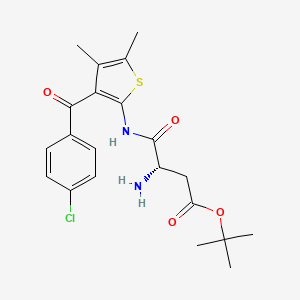
(S)-tert-Butyl 3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthien-2-yl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate is a complex organic compound that features a combination of amino acids and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing compounds.
Introduction of the chlorobenzoyl group: This step usually involves acylation reactions using 4-chlorobenzoyl chloride.
Amino acid coupling: The final step involves coupling the amino acid derivative with the thiophene intermediate under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding due to its complex structure.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate
Uniqueness
(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate stands out due to its unique combination of a thiophene ring with a chlorobenzoyl group and an amino acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H25ClN2O4S |
|---|---|
Peso molecular |
437.0 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C21H25ClN2O4S/c1-11-12(2)29-20(17(11)18(26)13-6-8-14(22)9-7-13)24-19(27)15(23)10-16(25)28-21(3,4)5/h6-9,15H,10,23H2,1-5H3,(H,24,27)/t15-/m0/s1 |
Clave InChI |
QIBRIFGAGUHNJB-HNNXBMFYSA-N |
SMILES isomérico |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)[C@H](CC(=O)OC(C)(C)C)N)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C(CC(=O)OC(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


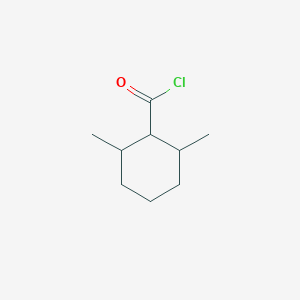
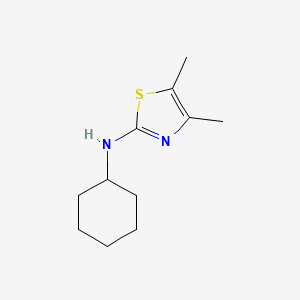
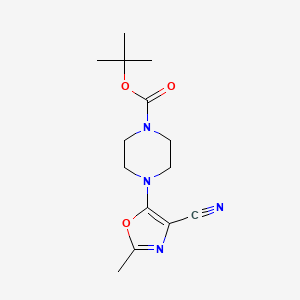
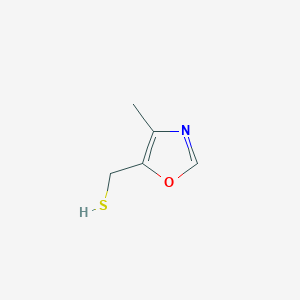
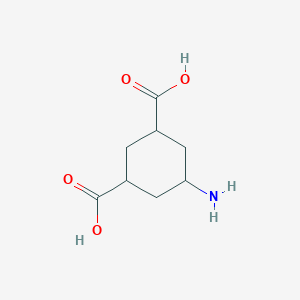
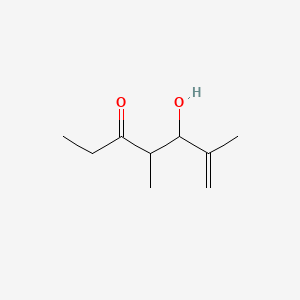
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
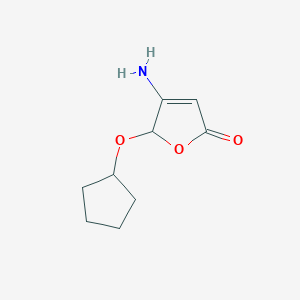
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
